Cas no 53951-84-1 (Methyl quinoline-3-carboxylate)

Methyl quinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl quinoline-3-carboxylate
- Methyl 3-quinolinecarboxylate
- Quinoline-3-carboxylic acid methyl ester
- NCIOpen2_001105
- CWRATHCADZOYAT-UHFFFAOYSA-N
- NSC86584
- SBB053992
- 3-Quinolinecarboxylicacid, methyl ester
- 3-Quinolinecarboxylic acid methyl ester
- AK130436
- AB0069435
- ST50949765
- Z4848
- AM20061295
- ST24
- SB67728
- CS-0097864
- Methylquinoline-3-carboxylate
- CHEMBL12092
- NSC-86584
- MFCD03550859
- 53951-84-1
- EN300-110958
- DTXSID80292961
- TS-02631
- SCHEMBL2031896
- AKOS005169883
- Z1198162940
- METHYL3-QUINOLINECARBOXYLATE
-
- MDL: MFCD03550859
- インチ: 1S/C11H9NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-7H,1H3
- InChIKey: CWRATHCADZOYAT-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=NC2=C([H])C([H])=C([H])C([H])=C2C=1[H])=O
計算された属性
- せいみつぶんしりょう: 187.06300
- どういたいしつりょう: 187.063
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 39.2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.21
- ゆうかいてん: 63-67 °C
- ふってん: 294.5°C at 760 mmHg
- フラッシュポイント: 131.9°C
- 屈折率: 1.614
- PSA: 39.19000
- LogP: 2.02140
Methyl quinoline-3-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- セキュリティの説明: S26; S36
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R36/37/38
Methyl quinoline-3-carboxylate 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methyl quinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB436410-5g |
Methyl quinoline-3-carboxylate; . |
53951-84-1 | 5g |
€226.40 | 2024-08-03 | ||
abcr | AB436410-10g |
Methyl quinoline-3-carboxylate; . |
53951-84-1 | 10g |
€387.30 | 2024-08-03 | ||
abcr | AB436410-250 mg |
Methyl quinoline-3-carboxylate; . |
53951-84-1 | 250MG |
€99.40 | 2022-06-10 | ||
Chemenu | CM144958-5g |
Methyl quinoline-3-carboxylate |
53951-84-1 | 97% | 5g |
$309 | 2021-08-05 | |
Apollo Scientific | OR906465-1g |
Methyl quinoline-3-carboxylate |
53951-84-1 | 95% | 1g |
£81.00 | 2025-02-21 | |
Apollo Scientific | OR906465-5g |
Methyl quinoline-3-carboxylate |
53951-84-1 | 95% | 5g |
£351.00 | 2025-02-21 | |
eNovation Chemicals LLC | D757799-10g |
methyl quinoline-3-carboxylate |
53951-84-1 | 97% | 10g |
$225 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN434-5g |
Methyl quinoline-3-carboxylate |
53951-84-1 | 97% | 5g |
2586CNY | 2021-05-07 | |
1PlusChem | 1P00D9EK-1g |
methyl quinoline-3-carboxylate |
53951-84-1 | 97% | 1g |
$17.00 | 2025-02-26 | |
eNovation Chemicals LLC | D757799-250mg |
methyl quinoline-3-carboxylate |
53951-84-1 | 97% | 250mg |
$55 | 2025-02-19 |
Methyl quinoline-3-carboxylate 関連文献
-
Cheng-Sheng Jia,Ze Zhang,Shu-Jiang Tu,Guan-Wu Wang Org. Biomol. Chem. 2006 4 104
Methyl quinoline-3-carboxylateに関する追加情報
Professional Introduction of Methyl Quinoline-3-Carboxylate (CAS No. 53951-84-1)
Methyl quinoline-3-carboxylate, also known by its CAS number 53951-84-1, is a compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of quinoline derivatives, which are widely studied due to their unique electronic properties and potential applications in various industries. The methyl ester group attached to the quinoline ring introduces additional functionalization, making it a versatile molecule for both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of methyl quinoline-3-carboxylate through various methods. One notable approach involves the Friedländer synthesis, which utilizes ortho-amino aryl ketones as precursors. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production. Additionally, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process, further enhancing its practicality.
The electronic properties of methyl quinoline-3-carboxylate have been extensively studied using computational chemistry techniques. These studies reveal that the compound exhibits a conjugated π-system, which contributes to its stability and reactivity. The presence of the methyl ester group slightly alters the electronic distribution, making it more susceptible to nucleophilic attack in certain reactions. This property has been exploited in the development of novel materials for optoelectronic devices.
In terms of applications, methyl quinoline-3-carboxylate has shown promise in the field of drug discovery. Its structural similarity to certain bioactive compounds suggests potential pharmacological activity. Recent studies have focused on its ability to inhibit specific enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. Initial in vitro experiments indicate that methyl quinoline-3-carboxylate demonstrates moderate inhibitory effects, warranting further investigation in preclinical models.
Beyond its biological applications, methyl quinoline-3-carboxylate has also found use in materials science. Its ability to form self-assembled monolayers on various substrates makes it a valuable component in the development of advanced coatings and sensors. Researchers have reported that thin films composed of this compound exhibit excellent thermal stability and mechanical durability, making them suitable for harsh environmental conditions.
Environmental considerations are another critical aspect of research into methyl quinoline-3-carboxylate. Studies have been conducted to assess its biodegradability and toxicity under different conditions. Preliminary results suggest that the compound is not inherently toxic at concentrations typically encountered in industrial settings. However, further research is needed to fully understand its long-term environmental impact.
In conclusion, methyl quinoline-3-carboxylate (CAS No. 53951-84-1) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and characterization techniques, position it as a promising candidate for future innovations in medicine and materials science.
53951-84-1 (Methyl quinoline-3-carboxylate) 関連製品
- 205873-58-1(Ethyl 1H-indole-7-carboxylate)
- 133831-28-4(Methyl 3-formylindole-6-carboxylate)
- 38896-30-9(Methyl quinoline-6-carboxylate)
- 197506-83-5(Methyl 3-formyl-1H-indole-5-carboxylate)
- 773134-49-9(Methyl 7-methyl-1H-indole-3-carboxylate)
- 227960-12-5(5-Methylindole-3-carboxylic acid methyl ester)
- 312973-24-3(Methyl 3-formyl-1H-indole-7-carboxylate)
- 942-24-5(Methyl indole-3-carboxylate)
- 50741-46-3(Ethyl quinoline-3-carboxylate)
- 93247-78-0(Methyl 1H-indole-7-carboxylate)
